molecular formula C7H14ClNO B6171899 2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2445793-44-0

2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6171899
CAS No.: 2445793-44-0
M. Wt: 163.64 g/mol
InChI Key: JGAXOJILBWACFW-UHFFFAOYSA-N
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Description

2-Aminospiro[3.3]heptan-1-ol hydrochloride is a chiral compound with a spirocyclic structure. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound has gained importance in recent years due to its unique properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminospiro[3.3]heptan-1-ol hydrochloride typically involves the cyclization of linear precursors followed by functional group modifications. One common synthetic route is the cyclization of a suitable diol precursor using a dehydrating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The resulting spirocyclic structure is then functionalized to introduce the amino group and convert it to the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 2-aminospiro[3.3]heptan-1-ol hydrochloride may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions: 2-Aminospiro[3.3]heptan-1-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of 2-aminospiro[3.3]heptan-1-ol hydrochloride can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-Aminospiro[3.3]heptan-1-ol hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent and building block in organic synthesis. Its unique spirocyclic structure makes it valuable for constructing complex molecular architectures.

  • Biology: The compound is used in biological studies to investigate enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-aminospiro[3.3]heptan-1-ol hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Aminospiro[3.3]heptan-1-ol hydrochloride is unique due to its spirocyclic structure and mixture of diastereomers. Similar compounds include other spirocyclic amines and diastereomeric mixtures used in organic synthesis and drug discovery. the specific properties and applications of 2-aminospiro[3.3]heptan-1-ol hydrochloride set it apart from these compounds.

Properties

CAS No.

2445793-44-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-aminospiro[3.3]heptan-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H

InChI Key

JGAXOJILBWACFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2O)N.Cl

Purity

95

Origin of Product

United States

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